Dosergoside

Description

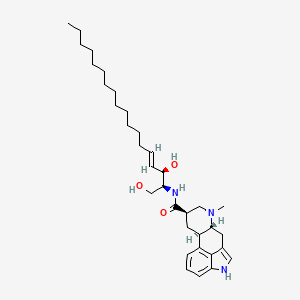

Dosergoside (CAS 87178-42-5) is a synthetic anti-inflammatory compound with the molecular formula C₃₄H₅₃N₃O₃ and a molecular weight of 551.8029 g/mol . Its InChI code (InChI=1/C34H53N3O3/...) reflects a complex stereochemistry, including multiple chiral centers and a conjugated backbone . Key physicochemical properties include a density of 1.095 g/cm³, boiling point of 771.2°C, and low vapor pressure (0 mmHg at 25°C), suggesting stability under standard conditions . This compound’s mechanism of action involves modulation of inflammatory pathways, though specific targets remain under investigation.

Properties

CAS No. |

87178-42-5 |

|---|---|

Molecular Formula |

C34H53N3O3 |

Molecular Weight |

551.8 g/mol |

IUPAC Name |

(6aR,9R,10aR)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C34H53N3O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-32(39)30(24-38)36-34(40)26-20-28-27-17-16-18-29-33(27)25(22-35-29)21-31(28)37(2)23-26/h15-19,22,26,28,30-32,35,38-39H,3-14,20-21,23-24H2,1-2H3,(H,36,40)/b19-15+/t26-,28-,30+,31-,32-/m1/s1 |

InChI Key |

DIPBYRMTSXMCIM-JSXVGJAVSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)O |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

| Property | This compound | Dotarizine | Dothiepin | Doxazosin |

|---|---|---|---|---|

| CAS Number | 87178-42-5 | 84625-59-2 | 113-53-1 | 51953-95-8 |

| Molecular Formula | C₃₄H₅₃N₃O₃ | C₂₉H₃₄N₂O₂ | C₁₉H₂₁NS | C₁₇H₁₄ClFN₂O₃ |

| Molecular Weight | 551.80 | 442.60 | 295.44 | 360.76 |

| Indication | Antiinflammatory | Vasodilator | Antidepressant | Antihypertensive |

| Oral Bioavailability | Not reported | Not reported | Yes (marked "Y") | Yes (marked "Y") |

| Key Functional Groups | Amide, hydroxyl | Benzodiazepine core | Tricyclic amine | Quinazoline, piperazine |

Structural and Functional Insights

- Dotarizine (C₂₉H₃₄N₂O₂) : Shares a benzodiazepine-like core with this compound but lacks the extended hydrocarbon chain. Its vasodilatory action likely stems from calcium channel blockade, contrasting with this compound’s anti-inflammatory targeting .

- Dothiepin (C₁₉H₂₁NS): A tricyclic antidepressant with a sulfur atom replacing one carbon in the central ring. Despite partial structural overlap (aromatic systems), its mechanism (norepinephrine reuptake inhibition) diverges entirely from this compound .

- Doxazosin (C₁₇H₁₄ClFN₂O₃) : A quinazoline derivative with α1-adrenergic receptor antagonism. Structural dissimilarity (smaller molecular weight, halogen substituents) correlates with its distinct antihypertensive use .

Research Implications and Gaps

- Synthesis and Analysis : this compound’s synthesis pathway remains undisclosed in public literature. Comparative studies using techniques like HPLC-MS (as in ’s supplementary methods) could elucidate purity and stability profiles .

- Target Identification : Structural analogs like Doxazosin have well-defined targets (e.g., α1-adrenergic receptors), whereas this compound’s targets require further exploration .

- Clinical Overlaps: No studies directly compare this compound with NSAIDs or corticosteroids, limiting its therapeutic positioning.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.